N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-15(12-9-13(21-18-12)14-2-1-7-22-14)17-10-4-6-19-11(8-10)3-5-16-19/h1-9H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTEGTAYUQILXTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NC3=CC4=CC=NN4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step might involve cross-coupling reactions such as Suzuki or Stille coupling.
Construction of the isoxazole ring: This can be done through cycloaddition reactions.
Formation of the carboxamide group: This step typically involves amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis routes, optimizing reaction conditions for higher yields and purity. This might involve continuous flow chemistry or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the isoxazole ring or the carboxamide group.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions but could include oxidized or reduced derivatives, or substituted analogs of the original compound.
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methodologies that involve the reaction of pyrazolo[1,5-a]pyridine derivatives with isoxazole and thiophene moieties. The structural versatility of this compound allows for modifications that can enhance its biological activity. For instance, the incorporation of different substituents on the pyrazole and thiophene rings can lead to variations in pharmacological properties.
Anticancer Properties
Research has indicated that compounds containing pyrazolo[1,5-a]pyridine scaffolds exhibit significant anticancer activity. For example, studies have shown that derivatives of pyrazolo[1,5-a]pyridine can act as potent inhibitors of various cancer cell lines, including those from lung and prostate cancers. The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival pathways.
Antimicrobial Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several strains of bacteria and fungi, showcasing a potential application in treating infections caused by resistant microorganisms.
Anticancer Studies
In a notable study published in Molecules, derivatives of pyrazolo[1,5-a]pyridine were synthesized and tested for their anticancer properties against human cancer cell lines such as HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer). The results indicated that several compounds exhibited IC50 values ranging from 17.50 to 61.05 µM, demonstrating promising cytotoxic effects against these cell lines .
Antimicrobial Efficacy
Another study focused on the synthesis of compounds based on the pyrazolo[1,5-a]pyridine scaffold showed significant antifungal activity against Candida albicans and other strains. The Minimum Inhibitory Concentration (MIC) values were reported to be ≤ 25 µg/mL for some derivatives, indicating superior efficacy compared to standard antifungal agents like fluconazole .
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(phenyl)isoxazole-3-carboxamide
- N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(furan-2-yl)isoxazole-3-carboxamide
Uniqueness
The presence of the thiophene ring in N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide might confer unique electronic properties or biological activities compared to its analogs with different substituents.
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a synthetic compound that belongs to the class of heterocyclic compounds. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of multiple heteroatoms and aromatic rings, which contribute to its unique biological properties. The molecular formula for this compound is , and its molecular weight is approximately 290.32 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.32 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves interaction with specific enzymes or receptors. This compound has shown promise as a potential inhibitor for various biological targets, particularly in cancer therapy and infectious disease treatment.
Inhibition Studies
Recent research indicates that derivatives of pyrazolo[1,5-a]pyridine compounds exhibit significant inhibitory effects on key enzymes involved in disease pathways. For instance, studies have highlighted the effectiveness of similar compounds against mycobacterial ATP synthase, which is crucial for the treatment of tuberculosis .
Case Studies and Research Findings
- Anticancer Activity :
- Antimicrobial Properties :
-
Enzymatic Inhibition :
- The compound's ability to inhibit specific kinases has been explored, with findings suggesting a correlation between structural modifications and increased inhibitory potency . This highlights the importance of further structure-activity relationship (SAR) studies to optimize its biological activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(phenyl)acetamide | Pyrazolo core with phenyl substituent | Moderate anticancer activity |
| N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(furan)acetamide | Pyrazolo core with furan substituent | Antimicrobial properties |
| N-(pyrazolo[1,5-a]pyridin-5-yl)-4-(thiazole)acetamide | Pyrazolo core with thiazole substituent | Potential antiviral activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide, and how can intermediates be optimized for yield?
- Methodology :
- Step 1 : Start with a pyrazolo[1,5-a]pyridine scaffold (e.g., ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate) and functionalize the isoxazole ring via nucleophilic substitution or coupling reactions. Use THF as a solvent and diethylamine for amine substitution, followed by column chromatography (silica gel, hexane/ethyl acetate) for purification .
- Step 2 : Incorporate the thiophen-2-yl moiety via Suzuki-Miyaura cross-coupling or direct cyclization. Monitor reactions using TLC and confirm intermediates via -NMR .
- Optimization : Adjust stoichiometry (e.g., 1.1–1.5 equivalents of RCHCl) and reaction time (12–24 hours) to improve yields (typically 70–89%) .
Q. How should researchers characterize the crystal structure and hydrogen-bonding interactions of this compound?
- Methodology :
- Crystallization : Use a hexane/ethyl acetate/dichloromethane (3:1:1 v/v) mixture for slow evaporation at room temperature to obtain single crystals .
- X-ray Diffraction : Analyze triclinic crystal systems (space group P1) with lattice parameters (e.g., Å, ) and refine using riding models for H atoms. Identify C–H⋯N hydrogen bonds and intramolecular interactions affecting stability .
- Validation : Compare experimental data (e.g., , ) with computational models (DFT) to resolve discrepancies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?
- Methodology :
- Variants : Synthesize analogs with substitutions on the pyrazolo[1,5-a]pyridine (e.g., methyl, phenyl) or thiophen-2-yl (e.g., halogenation) groups. Prioritize substituents known for antitumor activity (e.g., trifluoromethyl, chloro) .
- Assays : Test cytotoxicity via MTT assays (e.g., IC against HeLa or MCF-7 cells) and compare with controls like doxorubicin. Use flow cytometry to assess apoptosis and cell-cycle arrest .
- Data Analysis : Apply QSAR models to correlate electronic parameters (HOMO/LUMO gaps) with activity. Resolve contradictions (e.g., inactive analogs with similar logP) via molecular docking (PDB: EGFR, COX-2) .
Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?
- Methodology :
- Reproducibility : Standardize reaction conditions (e.g., anhydrous solvents, inert atmosphere) and validate purity via HPLC (>95%) .
- Advanced Spectroscopy : Use -NMR DEPT-135 to distinguish CH, CH, and quaternary carbons. For ambiguous signals, employ 2D NMR (HSQC, HMBC) to assign aromatic protons and confirm regiochemistry .
- Case Study : If IR spectra show inconsistent carbonyl stretches (e.g., 1680 vs. 1700 cm), check for residual solvents (DMF) or byproducts via GC-MS .
Q. How can researchers evaluate the compound’s metabolic stability and potential drug-likeness?
- Methodology :
- In Vitro Assays : Perform microsomal stability tests (human liver microsomes, NADPH regeneration system) and quantify metabolites via LC-MS/MS. Compare half-life () with reference compounds .
- ADME Prediction : Use SwissADME to calculate parameters (MW < 500, logP < 5). Address poor solubility (e.g., logS = -4.5) via salt formation (hydrochloride) or nanoformulation .
- Toxicology : Conduct Ames tests for mutagenicity and hERG binding assays to assess cardiac risk. Cross-validate with zebrafish models for acute toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
